Apoatropine methylbromide

描述

Apoatropine methylbromide is a derivative of atropine, a tropane alkaloid. It is a quaternary ammonium compound that exhibits anticholinergic properties. This compound is known for its ability to inhibit the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of apoatropine methylbromide involves the hydroxymethylation of tropine. This reaction is typically conducted in a continuous-flow system, where a solution of tropine hydrogen chloride and phenylacetyl chloride in dimethylformamide (DMF) is pumped into a reactor. The reaction is completed at elevated temperatures, such as 100°C .

Industrial Production Methods

Industrial production of this compound leverages continuous-flow synthesis due to its high space-time throughput and accelerated scale-up capabilities. This method integrates individual synthesis and purification steps into one end-to-end system that operates at steady-state and can be computer-controlled .

化学反应分析

Key Reaction Pathway:

Experimental Conditions (from analogous ethylation in ):

-

Solvent: Acetone

-

Temperature: 100°C

-

Reaction Time: 6 hours

-

Yield: ~70% (for ethylatropine bromide under similar conditions)

Comparative Alkylation Efficiency:

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Methyl Bromide | Atropine Methylbromide | ~70%* | |

| Ethyl Bromide | Ethylatropine Bromide | 70% |

*Estimated based on analogous reactions.

Electrochemical N-Demethylation

Atropine methylbromide can undergo electrochemical oxidation to produce nortropane derivatives. This reaction involves cleavage of the N-methyl group via a two-electron oxidation mechanism, forming an iminium intermediate.

Reaction Mechanism :

-

Oxidation:

-

Hydrolysis:

Optimized Conditions for N-Demethylation :

-

Electrode: Porous glassy carbon (100 PPI)

-

Solvent: Methanol/water (2:1) or ethanol/water (2:1)

-

Current: 40 mA

-

Time: 6–7 hours

-

Yield: 73–79%

Purification and Recrystallization

Crude atropine methylbromide is purified via solvent-based recrystallization. A method validated for homatropine methylbromide (structurally similar) involves :

Steps:

-

Dissolve crude product in ethanol at 75°C.

-

Add acetone gradually at room temperature.

-

Cool to 0°C for crystallization.

-

Vacuum-dry at 60°C.

| Solvent A | Solvent B | Mass Ratio (A:B) | Purity Achieved |

|---|---|---|---|

| Ethanol | Acetone | 1:6.7 | >99% |

| Methanol | Acetone | 1:8 | >98.5% |

Stability and Degradation

Atropine methylbromide is susceptible to hydrolysis under alkaline conditions, breaking down into tropic acid and methylated tropine derivatives. Enzymatic hydrolysis via esterases is also observed in hepatic metabolism .

Hydrolysis Reaction:

Interaction with Nucleophiles

The iminium intermediate formed during electrochemical reactions reacts with nucleophiles like cyanide, enabling trapping experiments. For example :

科学研究应用

Apoatropine methylbromide, also known as atropine methyl bromide, is a quaternary ammonium salt derived from atropine. It functions as a muscarinic acetylcholine receptor antagonist and has a molecular weight of approximately 384.31 g/mol. Due to its polar nature, this compound exhibits reduced penetration into the central nervous system, which limits its central nervous system side effects while maintaining peripheral activity.

Applications in Medicine

This compound has several applications in medicine:

- Ophthalmology It is used as a mydriatic agent to facilitate pupil dilation during eye examinations.

- This compound's antagonistic action impacts cardiac function, smooth muscle contraction, and glandular secretion. It may interact with multiple subtypes of muscarinic receptors (M1 and M2), leading to diverse pharmacological effects depending on the target tissue.

Interactions

Interaction studies have shown that this compound can influence physiological processes mediated by muscarinic receptors. Its antagonistic action affects smooth muscle contraction, cardiac function, and glandular secretion. Research indicates it may interact with multiple subtypes of muscarinic receptors (M1 and M2), leading to diverse pharmacological effects depending on the target tissue.

Comparable Compounds

作用机制

Apoatropine methylbromide acts as a muscarinic acetylcholine receptor antagonist. It inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation. This inhibition is achieved through the competitive binding of the compound to the muscarinic receptors, preventing acetylcholine from exerting its effects .

相似化合物的比较

Similar Compounds

Atropine: A naturally occurring tropane alkaloid with similar anticholinergic properties.

Homatropine methylbromide: Another muscarinic receptor antagonist used to treat peptic ulcers and motion sickness.

Uniqueness

Apoatropine methylbromide is unique due to its quaternary ammonium structure, which enhances its anticholinergic activity compared to other tropane alkaloids. This structural difference allows for more effective inhibition of muscarinic receptors, making it a valuable compound in both research and therapeutic applications .

属性

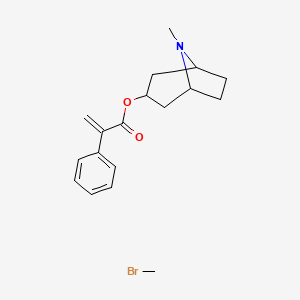

IUPAC Name |

bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.CH3Br/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;1-2/h3-7,14-16H,1,8-11H2,2H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIFOCWTRPVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00981466 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63978-21-2 | |

| Record name | Apoatropine methylbromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。